

# Comparative Analysis of N-Desmethyl-transatracurium Besylate and Other Impurities in Atracurium Besylate

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## Compound of Interest

Compound Name: *N-Desmethyl-transatracurium Besylate*

Cat. No.: *B1153504*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **N-Desmethyl-transatracurium Besylate** and other impurities associated with the neuromuscular blocking agent Atracurium Besylate. The information presented is intended to support research, quality control, and drug development activities by offering a detailed overview of the chemical properties, analytical methodologies for detection, and potential implications of these impurities.

## Introduction to Atracurium Besylate and Its Impurities

Atracurium Besylate is a non-depolarizing neuromuscular blocking agent used to induce skeletal muscle relaxation during surgery and mechanical ventilation.<sup>[1][2]</sup> Its action is mediated by competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate.<sup>[3]</sup> A key feature of atracurium is its metabolism through Hofmann elimination, a non-enzymatic process, and ester hydrolysis, making its clearance independent of renal and hepatic function.<sup>[2][4]</sup>

However, the synthesis and degradation of Atracurium Besylate can lead to the formation of various impurities. These can be categorized as process-related impurities, arising from the manufacturing process, and degradation products, which form during storage or administration.

[2] Understanding and controlling these impurities is critical to ensure the safety and efficacy of the drug product. **N-Desmethyl-transatracurium Besylate** is one such process-related impurity.[5][6][7] Other significant impurities include geometric isomers, degradation products like Laudanosine, and various mono-quaternary compounds.[8][9]

## Chemical and Physical Data of N-Desmethyl-transatracurium Besylate and Other Impurities

The following table summarizes the key chemical and physical data for **N-Desmethyl-transatracurium Besylate** and a selection of other known impurities of Atracurium Besylate. This information is crucial for the identification and quantification of these compounds in analytical testing.

Impurity Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Type
N-Desmethyl-transatracurium Besylate	2024603-92-5	C58H74N2O15S	1071.28	Process-Related
Atracurium Besylate - Impurity A	NA	C52H69IN2O12	1041.01	Process-Related
Atracurium Besylate - Impurity B	64228-77-9	C51H66N2O12	899.08	Process-Related
Atracurium Besylate - Impurity C (trans-Monoacrylate)	155913-31-8	C38H49NO11S	727.86	Degradation
Atracurium Besylate - Impurity E (Besylate Salt)	NA	C30H37NO9S	587.68	Process-Related
Laudanosine	24948-17-2	C21H27NO4	357.45	Degradation

## Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of Atracurium Besylate and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[\[10\]](#)[\[11\]](#)

### General HPLC Method for Impurity Profiling

This protocol outlines a general method for the analysis of Atracurium Besylate and its impurities, based on common practices in the pharmaceutical industry.[\[1\]](#)[\[12\]](#)

Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient elution is typically employed.
  - Mobile Phase A: A buffer solution, such as 0.075 M potassium dihydrogen phosphate, adjusted to an acidic pH (e.g., pH 3.1 with phosphoric acid).[1]
  - Mobile Phase B: A mixture of organic solvents, such as acetonitrile and methanol.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detection at 280 nm.[1]
- Column Temperature: Ambient or controlled (e.g., 25  $^{\circ}$ C).
- Injection Volume: 20  $\mu$ L.

#### Sample Preparation:

- Accurately weigh and dissolve the Atracurium Besylate sample in the mobile phase to a known concentration.
- Filter the sample solution through a 0.45  $\mu$ m filter before injection.

## Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[13]

#### Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at room temperature.
- Base Hydrolysis: 0.1 M NaOH at room temperature.[1]
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
- Thermal Degradation: Heating the sample at a specified temperature (e.g., 60 $^{\circ}$ C).

- Photolytic Degradation: Exposing the sample to UV light.

After exposure to the stress conditions for a defined period, the samples are neutralized (if necessary) and analyzed by the validated HPLC method to identify and quantify the degradation products formed.

## Comparative Performance and Stability

Direct comparative experimental data for the performance and stability of **N-Desmethyl-transatracurium Besylate** against other impurities is not extensively available in the public domain. However, general principles of impurity analysis and the known degradation pathways of Atracurium Besylate allow for an informed comparison.

Process-Related Impurities vs. Degradation Products:

- Process-related impurities, such as **N-Desmethyl-transatracurium Besylate**, are typically controlled during the synthesis and purification of the drug substance. Their presence and limits are defined by the manufacturing process validation.
- Degradation products, like Laudanosine and monoacrylates, form over time due to the inherent instability of the Atracurium Besylate molecule.<sup>[9]</sup> Their levels are monitored through stability studies under various conditions (temperature, pH, light) to establish the drug's shelf-life and storage conditions.<sup>[13]</sup>

Key Degradation Pathways:

Atracurium Besylate primarily degrades via two pathways:

- Hofmann Elimination: A non-enzymatic chemical degradation that is pH and temperature-dependent. This pathway is a major route of elimination in vivo.<sup>[2]</sup>
- Ester Hydrolysis: An enzymatic or chemical breakdown of the ester linkages in the molecule.<sup>[4]</sup>

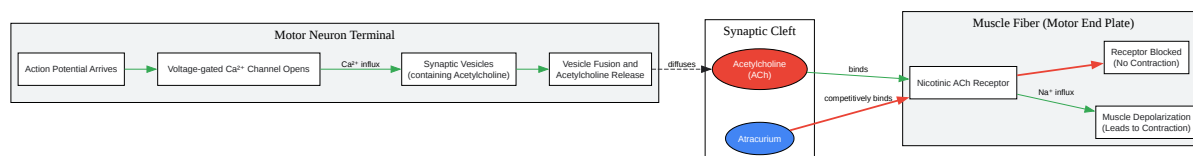
Laudanosine is a major and well-studied degradation product resulting from Hofmann elimination.<sup>[4]</sup> It is known to be pharmacologically active, with potential central nervous system stimulant effects.<sup>[4]</sup> The pharmacological and toxicological profiles of most other impurities,

including **N-Desmethyl-transatracurium Besylate**, are not well-characterized in publicly available literature.

## Visualizations

### Signaling Pathway of Atracurium at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of Atracurium Besylate at the neuromuscular junction.

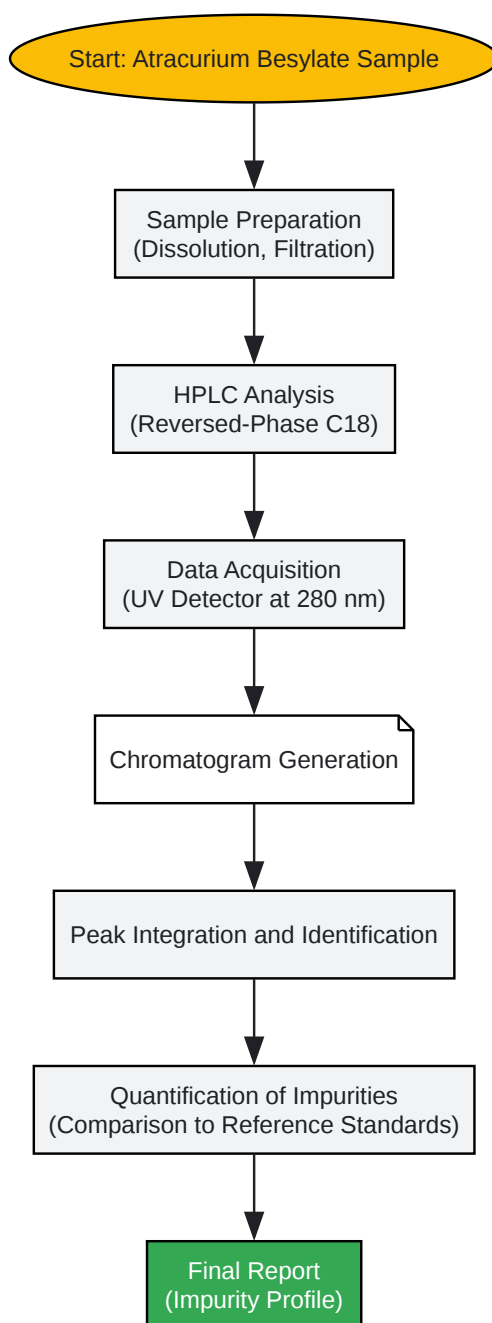


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Caption: Mechanism of Atracurium at the neuromuscular junction.

### Experimental Workflow for Impurity Analysis

This diagram outlines the general workflow for the analysis of impurities in Atracurium Besylate.

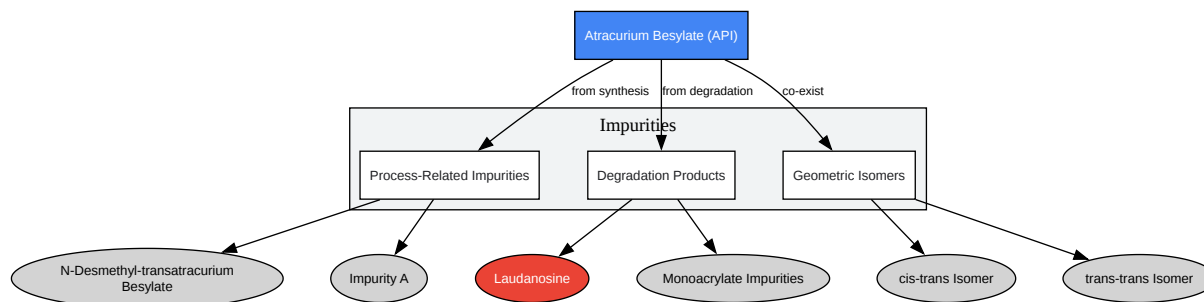


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Caption: General workflow for HPLC-based impurity analysis.

## Logical Relationship of Atracurium and Its Impurities

This diagram illustrates the relationship between the active pharmaceutical ingredient (Atracurium Besylate) and its various types of impurities.



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Caption: Classification of Atracurium Besylate impurities.

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